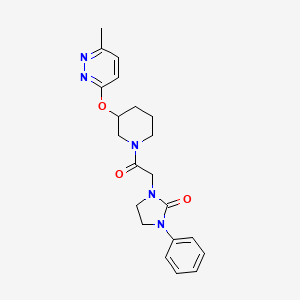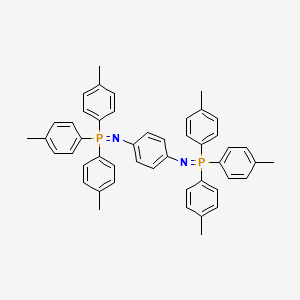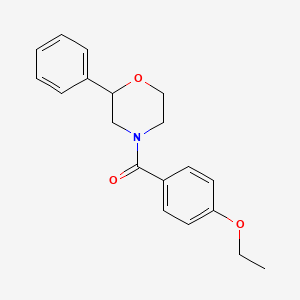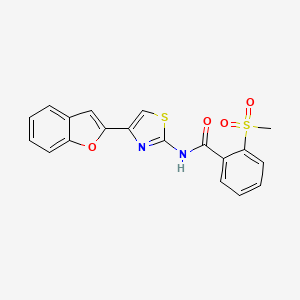
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a complex organic compound characterized by its intricate structure that integrates various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one generally involves multiple steps. One common approach starts with the preparation of the 6-Methylpyridazin-3-yl derivative, which is then reacted with piperidine to form the intermediate 3-((6-Methylpyridazin-3-yl)oxy)piperidine. This intermediate undergoes further reaction with an oxoethyl compound to introduce the 2-oxoethyl group, ultimately forming the desired imidazolidin-2-one ring. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate these steps effectively.
Industrial Production Methods: On an industrial scale, the production methods may involve optimizations to improve yield and purity, such as the use of automated synthesis equipment and high-throughput screening methods. Industrial synthesis may also incorporate sustainable practices by using less hazardous reagents and recycling solvents to minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Introducing an oxidizing agent can transform specific functional groups within the compound.
Reduction: Reducing agents can be used to modify the compound’s oxidation state.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon are often used. The reactions typically require controlled temperatures and specific solvents, which can influence the reaction pathways and the products formed.
Major Products: The major products depend on the specific reactions carried out. For instance, an oxidation reaction might introduce additional oxygen atoms, altering the molecular structure and potentially enhancing or reducing certain properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a model for studying complex organic reactions and mechanisms. It can also be used in developing new synthetic methodologies and catalysts.
Biology: Biologically, the compound might be explored for its interactions with various biomolecules, aiding in the development of pharmaceuticals or as a tool in biochemical research.
Medicine: In medicine, the compound’s unique structure might make it a candidate for drug development, particularly for targeting specific pathways or receptors involved in disease processes.
Industry: In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through its functional groups. This interaction can modulate the activity of these targets, influencing biological pathways and cellular processes. The detailed pathways and targets would be elucidated through experimental studies, such as binding assays and molecular docking studies.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one might exhibit unique properties due to its specific functional group arrangement. Other compounds with similar structures include those with variations in the piperidine or imidazolidinone rings, which could alter their reactivity and applications. For example, compounds like 1-(2-(3-(Phenylmethyl)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one may show different biological activities and synthetic pathways due to the different substituents.
Conclusion
This compound is a versatile and complex compound with significant potential in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing study and development.
Propriétés
IUPAC Name |
1-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-16-9-10-19(23-22-16)29-18-8-5-11-24(14-18)20(27)15-25-12-13-26(21(25)28)17-6-3-2-4-7-17/h2-4,6-7,9-10,18H,5,8,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVRVBSCLADVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)


![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2905165.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2905167.png)
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2905168.png)
![6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one](/img/structure/B2905170.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)

![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)
